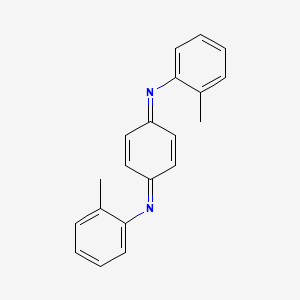
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone is a chemical compound known for its unique structure and reactivity. It contains both a phosphoryl group and an isocyanate group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with 4-isocyanato-3,5-dimethylphenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone include:
3,4-Dimethylphenyl isocyanate: This compound has a similar isocyanate group but lacks the phosphoryl group, making it less versatile in certain reactions.
Diphenylphosphoryl chloride: This compound contains the phosphoryl group but lacks the isocyanate group, limiting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both phosphoryl and isocyanate groups, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
492470-44-7 |
|---|---|
Molekularformel |
C22H18NO3P |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
diphenylphosphoryl-(4-isocyanato-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C22H18NO3P/c1-16-13-18(14-17(2)21(16)23-15-24)22(25)27(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,1-2H3 |
InChI-Schlüssel |
AHFCXAVRISCANH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=C=O)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
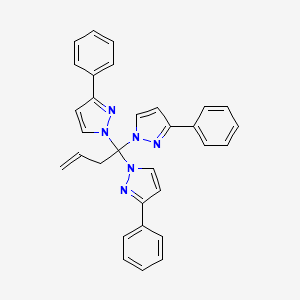
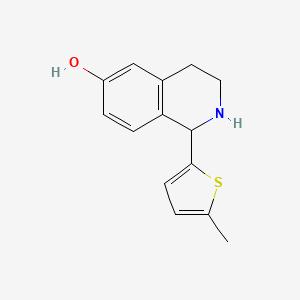
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
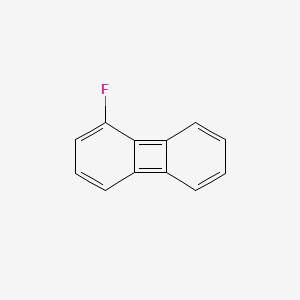
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)
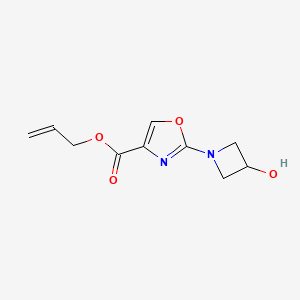

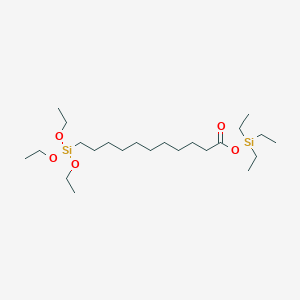
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
